2-(Azetidin-2-yl)-6-ethoxyphenol
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Overview
Description
2-(Azetidin-2-yl)-6-ethoxyphenol is a chemical compound that belongs to the class of azetidinones, which are four-membered lactam rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-2-yl)-6-ethoxyphenol typically involves the formation of the azetidinone ring followed by the introduction of the ethoxyphenol moiety. One common method involves the reaction of an appropriate azetidine derivative with an ethoxyphenol precursor under controlled conditions. For example, the reaction can be carried out using chloroacetyl chloride and triethylamine as catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-2-yl)-6-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The azetidinone ring can be reduced to form corresponding amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-(Azetidin-2-yl)-6-ethoxyphenol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Biology: Used in the study of enzyme inhibition and protein interactions.
Industry: Employed in the synthesis of complex organic molecules and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Azetidin-2-yl)-6-ethoxyphenol involves its interaction with specific molecular targets. For instance, it can inhibit bacterial transpeptidases, which are involved in cell wall synthesis, leading to antibacterial effects . In cancer cells, it may induce apoptosis by interacting with tubulin and disrupting microtubule formation .
Comparison with Similar Compounds
Similar Compounds
2-Azetidinone: A simpler azetidinone structure without the ethoxyphenol moiety.
3-(Prop-1-en-2-yl)azetidin-2-one: Another azetidinone derivative with different substituents.
Uniqueness
2-(Azetidin-2-yl)-6-ethoxyphenol is unique due to its specific combination of the azetidinone ring and the ethoxyphenol group, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for targeted research in medicinal chemistry and drug development.
Properties
Molecular Formula |
C11H15NO2 |
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Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-(azetidin-2-yl)-6-ethoxyphenol |
InChI |
InChI=1S/C11H15NO2/c1-2-14-10-5-3-4-8(11(10)13)9-6-7-12-9/h3-5,9,12-13H,2,6-7H2,1H3 |
InChI Key |
SLPCUYHDWVSKNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C2CCN2 |
Origin of Product |
United States |
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